![molecular formula C18H16O5 B3057880 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one CAS No. 859671-65-1](/img/structure/B3057880.png)
3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Overview
Description
The compound “3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one” is a chromenone derivative. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The presence of the dimethoxyphenyl group suggests that it has two methoxy (OCH3) substituents on the phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the chromenone core, followed by the attachment of the dimethoxyphenyl group. This could potentially be achieved through a series of organic reactions including condensation, methylation, and aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with a dimethoxyphenyl group attached at the 3-position, a hydroxy group at the 7-position, and a methyl group at the 4-position of the chromenone ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The hydroxy group might be involved in condensation or redox reactions. The methoxy groups on the phenyl ring could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxy and methoxy groups) would influence its properties .Scientific Research Applications
Anticancer Properties
The compound’s structural features make it a promising candidate for cancer research. Its potential mechanisms include inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in cancer cell survival and proliferation. Researchers are exploring its use as an NF-κB inhibitor in anticancer drug development .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-6-4-11(19)8-16(13)23-18(20)17(10)14-7-5-12(21-2)9-15(14)22-3/h4-9,19H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZIHZNCRBQCOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422203 | |
Record name | 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
859671-65-1 | |
Record name | 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.